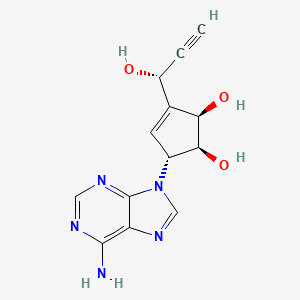

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propynyl)-, (1S,2R,5R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Cyclopenten-1,2-diol, 5-(6-Amino-9H-purin-9-yl)-3-((1R)-1-Hydroxy-2-propynyl)-, (1S,2R,5R)- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Cyclopentenring, eine Purinbase und eine Propynylgruppe kombiniert.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Cyclopenten-1,2-diol, 5-(6-Amino-9H-purin-9-yl)-3-((1R)-1-Hydroxy-2-propynyl)-, (1S,2R,5R)- umfasst mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Die wichtigsten Schritte umfassen die Bildung des Cyclopentenrings, die Einführung der Purinbase und die Anbindung der Propynylgruppe. Jeder Schritt erfordert spezifische Reaktionsbedingungen, wie z. B. Temperatur, Druck und den Einsatz von Katalysatoren oder Reagenzien, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung große chemische Reaktoren und kontinuierliche Fließprozesse umfassen, um die Effizienz und Skalierbarkeit zu optimieren. Der Einsatz von automatisierten Systemen und fortschrittlichen Analysetechniken gewährleistet eine konstante Qualität und minimiert das Risiko von Kontaminationen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentene ring, the introduction of the purine base, and the attachment of the propynyl group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Cyclopenten-1,2-diol, 5-(6-Amino-9H-purin-9-yl)-3-((1R)-1-Hydroxy-2-propynyl)-, (1S,2R,5R)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig vom Oxidationsmittel und den verwendeten Bedingungen.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern und zur Bildung neuer Derivate führen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation verschiedene Diol-Derivate ergeben, während die Reduktion Alkohole oder Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

3-Cyclopenten-1,2-diol, 5-(6-Amino-9H-purin-9-yl)-3-((1R)-1-Hydroxy-2-propynyl)-, (1S,2R,5R)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Sie wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und anderen Biomolekülen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, wie z. B. antivirale oder Antikrebsaktivität.

Industrie: Sie wird bei der Entwicklung neuer Materialien und als Vorstufe für die Synthese von Industriechemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den 3-Cyclopenten-1,2-diol, 5-(6-Amino-9H-purin-9-yl)-3-((1R)-1-Hydroxy-2-propynyl)-, (1S,2R,5R)- seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism by which 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosin: Ein Nucleotid mit einer ähnlichen Purinbasenstruktur.

Cyclopentanol: Eine Verbindung mit einer ähnlichen Cyclopentenringstruktur.

Propargylalkohol: Eine Verbindung mit einer ähnlichen Propynylgruppe.

Einzigartigkeit

Was 3-Cyclopenten-1,2-diol, 5-(6-Amino-9H-purin-9-yl)-3-((1R)-1-Hydroxy-2-propynyl)-, (1S,2R,5R)- auszeichnet, ist seine einzigartige Kombination von Strukturmerkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer |

194353-46-3 |

|---|---|

Molekularformel |

C13H13N5O3 |

Molekulargewicht |

287.27 g/mol |

IUPAC-Name |

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyprop-2-ynyl]cyclopent-3-ene-1,2-diol |

InChI |

InChI=1S/C13H13N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h1,3-5,7-8,10-11,19-21H,(H2,14,15,16)/t7-,8-,10-,11+/m1/s1 |

InChI-Schlüssel |

AKFIFNJGVGBSCR-OYBPUVFXSA-N |

Isomerische SMILES |

C#C[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |

Kanonische SMILES |

C#CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)

![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)

![4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B12706621.png)